1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide
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Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with a methanesulfonamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine under controlled conditions.
Introduction of the Methanesulfonamide Group: The brominated pyrazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the methanesulfonamide group.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: Contains an ethanone group instead of methanesulfonamide.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2,5-pyrrolidinedione: Contains a pyrrolidinedione group.
Uniqueness
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C6H10BrN3O2S |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H10BrN3O2S/c1-8-13(11,12)4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
InChI Key |
OVCUFXCRHVHZSB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=NN1C)Br |
Origin of Product |
United States |
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